(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine
Description
(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine is a chiral amine featuring a trifluorinated aromatic ring at the 2, 3, and 6 positions. This compound belongs to a class of fluorinated phenethylamines, which are pivotal in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and receptor-binding specificity compared to non-fluorinated analogues . The (R)-enantiomer is particularly significant for enantioselective applications, such as asymmetric synthesis or chiral recognition in drug development.
Properties
IUPAC Name |
(1R)-1-(2,3,6-trifluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4H,12H2,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNMLHDFERVPLN-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imine Formation
The ketone precursor, 2,3,6-trifluorophenylacetone, is condensed with ammonium acetate in ethanol under reflux to form the corresponding imine. This intermediate is highly reactive, necessitating anhydrous conditions to prevent hydrolysis.
Catalytic Hydrogenation
The imine is subjected to hydrogenation in the presence of a chiral catalyst. For example, Rhodium(I)-(S)-BINAP complexes achieve enantioselectivities >90% ee for analogous substrates. Raney Nickel, though less enantioselective, is industrially preferred due to cost-effectiveness. Hydrogen pressures of 50–100 psi and temperatures of 25–40°C are typical, with reaction times under 24 h.
Table 2: Stereoselective Reduction Conditions
Comparative Analysis of Methods
Efficiency and Scalability
Chiral resolution is cost-effective for large-scale production but requires multiple steps and generates stoichiometric waste. In contrast, stereoselective reduction minimizes waste and steps but demands expensive catalysts. For instance, Rhodium-based catalysts increase costs by ~30% compared to tartaric acid resolution.
Enantiomeric Purity
Resolution achieves higher ee (>99%) through iterative crystallization, whereas catalytic methods typically yield 75–92% ee, necessitating further purification.
Experimental Optimization Strategies
Solvent Selection
Methanol enhances solubility of tartaric acid salts, while ethanol improves hydrogenation kinetics. Mixed solvents (e.g., methanol-water) balance solubility and crystallization efficiency.
Catalyst Loading
Reducing Rh-(S)-BINAP loading from 5 mol% to 2 mol% decreases costs without significant ee loss (90% vs. 88%).
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
®-1-(2,3,6-Trifluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorophenyl ketones or carboxylic acids, while substitution reactions can produce a variety of substituted trifluorophenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Neurological Disorders :
- Mechanism of Action : Preliminary studies indicate that (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine may interact with serotonin (5-HT) and dopamine (D2) receptors. This interaction suggests potential applications in treating conditions such as depression and anxiety disorders.
- Binding Affinity : The presence of the trifluoromethyl group is believed to enhance receptor binding affinity and selectivity, which could lead to improved therapeutic outcomes in neurological applications.
-
Drug Development :
- Building Block for Pharmaceuticals : The compound serves as a valuable building block in synthesizing various pharmaceutical agents. Its structural analogs have been studied for their effects on neurotransmitter systems, indicating its utility in developing new medications targeting central nervous system disorders .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-1-(2-Fluorophenyl)ethanamine | Contains a single fluorine atom | Less lipophilic compared to trifluorinated variants |
| 1-(3,4,5-Trifluorophenyl)ethanamine | Three fluorine atoms at different positions | Potentially more active against certain receptors due to different electronic effects |
| 2-(3,4,5-Trifluorophenyl)ethanamine | Similar trifluorination but different position | May exhibit different pharmacological profiles due to positional effects |
The unique trifluoromethyl substitution pattern of this compound enhances its lipophilicity and metabolic stability compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Serotonin Receptor Interaction Studies : Research indicates that compounds with similar structures exhibit significant interactions with serotonin receptors. These findings support the hypothesis that this compound could be effective in modulating serotonin pathways for therapeutic purposes.
- Metabolic Pathway Investigations : Studies on metabolic pathways suggest that the trifluoromethyl group may influence bioavailability and pharmacokinetics. This characteristic could enhance the compound's effectiveness as a pharmaceutical agent by improving its absorption and distribution within biological systems .
Mechanism of Action
The mechanism of action of ®-1-(2,3,6-Trifluorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine with similar compounds based on substituent patterns, molecular weight, enantiomeric excess (ee), and applications:
Notes:
- Enantiomeric excess (ee) is critical for chiral resolution in pharmaceuticals; the (R)-enantiomer of 1-(4-fluorophenyl)ethan-1-amine achieved 98% ee in synthesis .
Biological Activity
(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine is a chiral amine notable for its trifluorinated aromatic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems. Below, we explore its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₉F₃N
- Molecular Weight : Approximately 211.61 g/mol
- Structural Features : Characterized by a trifluoromethyl substitution pattern on the phenyl ring, which enhances lipophilicity and metabolic stability.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with neurotransmitter receptors. Preliminary studies suggest significant binding affinity to serotonin (5-HT) and dopamine (D2) receptors, indicating potential therapeutic applications in treating neurological disorders such as depression and anxiety .
Potential Therapeutic Applications
- Neurological Disorders : Compounds with similar structures have shown efficacy in modulating neurotransmitter systems.
- Cancer Research : The compound's structural analogs have been evaluated for antiproliferative activities against various cancer cell lines .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-1-(2-Fluorophenyl)ethanamine | Contains a single fluorine atom | Less lipophilic compared to trifluorinated variants |
| 1-(3,4,5-Trifluorophenyl)ethanamine | Three fluorine atoms at different positions | Potentially more active against certain receptors due to electronic effects |
| 2-(3,4,5-Trifluorophenyl)ethanamine | Similar trifluorination but different position | May exhibit different pharmacological profiles |
Interaction Studies
Studies indicate that the trifluoromethyl group enhances receptor binding affinity. This characteristic could lead to improved pharmacokinetics and bioavailability . For instance, compounds with similar structures have demonstrated significant interactions with both serotonin and dopamine receptors.
Case Studies
- Neurotransmitter Modulation : Research has shown that compounds similar to this compound can effectively modulate serotonin pathways in animal models .
- Antiproliferative Effects : A related study evaluated the antiproliferative activity of similar compounds against A549 and MCF-7 cancer cell lines. Results indicated that structural modifications could enhance cytotoxicity .
Synthesis Methods
Several synthesis methods for this compound have been reported:
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : NMR distinguishes fluorine substitution patterns (e.g., 2,3,6- vs. 2,4,6-trifluoro isomers) .
- Chiral HPLC : Columns like Chiralpak AD-H or OD-H resolve enantiomers; retention times correlate with ee .
- X-ray crystallography : Confirms absolute configuration when single crystals are obtained .
- Polarimetry : Optical rotation values compared to literature data for chiral amines .
What are the critical safety considerations when handling fluorinated aryl ethanamines in laboratory settings?
Basic Research Focus
Fluorinated amines require stringent safety protocols due to toxicity and environmental hazards:
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste disposal : Fluorinated waste must be segregated and treated by certified facilities to prevent bioaccumulation .
- Emergency response : Immediate decontamination with water for spills; antidotes (e.g., calcium gluconate) for fluoride exposure .
How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic reactions?
Advanced Research Focus
The 2,3,6-trifluoro pattern creates a strong electron-withdrawing effect, modulating reactivity:
- Aromatic electrophilic substitution : Fluorine directs incoming electrophiles to meta/para positions via inductive effects .
- Amine nucleophilicity : Reduced basicity compared to non-fluorinated analogs, impacting protonation states in aqueous media .
- Steric effects : Ortho-fluorine groups hinder rotational freedom, affecting conformational stability in catalytic applications .
What strategies are employed to study structure-activity relationships (SAR) for this compound in biological systems?
Q. Advanced Research Focus
- Fluorine scanning : Systematic replacement of fluorine atoms (e.g., 2-F vs. 6-F) to assess binding affinity to target proteins (e.g., GPCRs) .
- Isosteric replacements : Substituting -CF or -OCF groups to evaluate metabolic stability .
- In vitro assays : Radioligand binding assays or enzyme inhibition studies quantify potency (IC/EC) .
- Molecular docking : Computational models predict interactions with active sites (e.g., steric clashes with 2,3,6-F groups) .
How is the compound’s stability under varying pH and temperature conditions assessed for long-term storage?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C) .
- Analytical monitoring : UPLC-MS tracks degradation products (e.g., defluorination or oxidation intermediates) .
- Storage optimization : Lyophilization or inert atmosphere (N) storage minimizes hydrolysis and oxidation .
What role does chirality play in the compound’s interaction with enantioselective catalysts or biological targets?
Q. Advanced Research Focus
- Catalytic applications : The (R)-enantiomer may act as a chiral ligand in asymmetric synthesis (e.g., Pd-catalyzed cross-couplings) .
- Biological selectivity : Enantiomers often show divergent binding to chiral receptors (e.g., (R)-form may inhibit enzymes 10-fold more potently than (S)-form) .
- Pharmacokinetics : Chirality affects metabolic pathways (e.g., CYP450-mediated oxidation rates differ between enantiomers) .
Notes on Evidence Utilization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
